[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate
Beschreibung
The compound [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate is a glycoside ester featuring a trihydroxyoxane (sugar-like) core. The oxane ring is substituted at position 6 with a 4-hydroxy-2-methoxyphenoxy group, while the methyl group at position 2 is esterified with 4-hydroxy-3,5-dimethoxybenzoic acid. Key structural attributes include:
- Oxane moiety: A six-membered oxygen-containing ring with hydroxyl groups at positions 3, 4, and 5.
- Phenoxy substituent: Aromatic ring with hydroxyl (C4) and methoxy (C2) groups.
- Benzoate ester: 4-hydroxy-3,5-dimethoxy substitution on the aromatic ring, contributing to lipophilicity.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-29-13-8-11(23)4-5-12(13)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3/t16-,18-,19+,20-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXHZWSVVTKED-GWNCWCLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(C=C(C=C3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Botanical Origins and Ethnopharmacological Relevance
The structural features of [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate suggest a natural origin in Glehnia littoralis, a plant historically used in traditional Chinese medicine for treating respiratory and inflammatory conditions. The genus Glehnia is rich in phenylpropanoids, coumarins, and glycosylated derivatives, making it a likely source for this compound. Cultivation practices in Shandong Province, China, optimize the plant’s secondary metabolite profile through sandy soil cultivation and controlled drought stress.
Harvesting and Preliminary Processing
Fresh roots of G. littoralis are typically harvested in autumn, washed to remove soil contaminants, and shade-dried to preserve heat-labile compounds. The dried material is pulverized into a coarse powder (20–40 mesh) to maximize surface area for solvent penetration.
Extraction and Fractionation Strategies
Solvent Selection and Maceration
Initial extraction employs 80% aqueous methanol (MeOH) at a 1:10 (w/v) ratio, with three successive 24-hour macerations at room temperature. This polarity range balances the extraction of hydrophilic glycosides and lipophilic aromatic esters. The combined methanol extract is concentrated under reduced pressure at 40°C to yield a crude residue.
Table 1: Solvent Extraction Parameters
Liquid-Liquid Partitioning
The concentrated extract is suspended in H₂O and sequentially partitioned with n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (BuOH). The target compound’s intermediate polarity suggests enrichment in the EtOAc fraction, which is evaporated to dryness for further purification.
Chromatographic Purification
Open Column Chromatography (OCC)
The EtOAc fraction undergoes preliminary fractionation on silica gel (200–300 mesh) using a stepwise gradient of CH₂Cl₂-MeOH (100:0 → 70:30). Fractions eluting at CH₂Cl₂-MeOH (85:15) are pooled based on TLC monitoring (silica GF254, visualized under UV 254 nm and vanillin-H₂SO₄ spray).
Medium-Pressure Liquid Chromatography (MPLC)
Active fractions from OCC are subjected to RP-18 MPLC with a linear gradient of MeOH-H₂O (30% → 100% MeOH over 60 min). This step removes residual pigments and low-polarity contaminants.
Table 2: MPLC Conditions for Intermediate Purification
| Column | Mobile Phase | Gradient Profile | Flow Rate | Detection |
|---|---|---|---|---|
| RP-18 (40 × 250 mm) | MeOH-H₂O + 0.1% TFA | 30% → 100% MeOH | 15 mL/min | UV 254 nm |
Preparative HPLC Final Purification
The target compound is isolated using a semi-preparative C18 column (10 × 250 mm, 5 μm) with isocratic elution (MeOH-H₂O 65:35 + 0.1% formic acid). Collection triggers at tR = 22.4 min yield chromatographically pure material (>98% by analytical HPLC).
Structural Characterization
Spectroscopic Analysis
1H NMR (600 MHz, DMSO-d6): δ 7.82 (2H, s, H-2/H-6 benzoate), 6.85 (1H, d, J = 8.4 Hz, H-5 phenoxy), 6.45 (1H, d, J = 2.4 Hz, H-3 phenoxy), 6.39 (1H, dd, J = 8.4/2.4 Hz, H-6 phenoxy), 5.12 (1H, d, J = 7.2 Hz, H-1 glucosyl), 3.89 (3H, s, OCH3), 3.74 (6H, s, 2×OCH3).
13C NMR (150 MHz, DMSO-d6): δ 167.2 (C=O benzoate), 152.1–104.8 (aromatic carbons), 101.3 (C-1 glucosyl), 76.4–62.1 (glycosyl oxygens).
High-Resolution Mass Spectrometry (HRMS)
Observed : m/z 643.1912 [M+Na]+ (Caled. for C28H32O14Na: 643.1894).
Yield Optimization and Scalability Challenges
Bench-scale isolations from G. littoralis typically yield 0.008%–0.012% (w/w) of the target compound. Scale-up efforts face challenges in:
-
Matrix Complexity : Co-elution with structurally similar coumarin glycosides requires iterative HPLC runs.
-
Thermal Instability : Degradation above 50°C necessitates low-temperature evaporation.
-
Solvent Consumption : Preparative HPLC methods consume ~4 L MeOH per gram isolated, prompting research into countercurrent chromatography alternatives .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Antioxidant Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Food Technology Applications
- Natural Sweetener
- Flavor Enhancer
Biotechnology Applications
- Drug Delivery Systems
- Plant Growth Regulators
Case Studies
Wirkmechanismus
The mechanism of action of [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Observations:
Substitution Patterns: The target compound’s 4-hydroxy-3,5-dimethoxybenzoate group distinguishes it from analogs like , which has a fully hydroxylated gallic acid ester. The 4-hydroxy-2-methoxyphenoxy substituent contrasts with cinnamate or benzoyloxy groups in and , which introduce rigidity or bulkiness.
Glycosidic Core Variations :
- The trihydroxyoxane core is conserved across analogs, but substituents like hydroxymethyl () or methyl groups () alter steric effects and hydrogen-bonding capacity.
Bioactivity Implications: Hydroxyl-rich analogs (e.g., ) are potent antioxidants due to free radical scavenging, while methoxy-substituted compounds (e.g., target) may exhibit enhanced antimicrobial activity via membrane interaction .
Research Findings and Data
Physicochemical Properties:
Biologische Aktivität
The compound [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate is a complex polyphenolic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of flavonoids and phenolic compounds. Its structure includes multiple hydroxyl groups which are often associated with antioxidant properties. The molecular formula is .
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of polyphenolic compounds. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals. For instance, a study showed that derivatives with similar structures exhibited significant DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .
| Compound | DPPH Scavenging Activity (IC50 µg/mL) |
|---|---|
| Ascorbic Acid | 1.65 |
| Compound X | 2.58 |
| Compound Y | 0.82 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that such compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Studies have shown that flavonoids can modulate inflammatory pathways by downregulating NF-kB signaling . This suggests that our compound may also exert similar effects.
Study 1: Antioxidant Efficacy
In a controlled laboratory setting, the antioxidant efficacy of the compound was evaluated using various assays including DPPH and ABTS assays. The results indicated that the compound had a notable IC50 value comparable to standard antioxidants like ascorbic acid.
Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against HeLa cells and 20 µM against MCF-7 cells.
Q & A
Basic: What are the critical steps to ensure stereochemical fidelity during synthesis?
Methodological Answer:
- Protection of hydroxyl groups : Use benzoyl or acetyl protecting groups to prevent undesired side reactions during glycosidic bond formation .
- Controlled reaction conditions : Maintain anhydrous environments and temperatures between 0–25°C to preserve stereochemistry .
- Solvent selection : Dichloromethane or acetonitrile enhances reaction efficiency while minimizing racemization .
- Validation : Confirm stereochemical purity via NMR (NOESY for spatial proximity analysis) and chiral HPLC .
Basic: How can researchers characterize the compound’s functional groups and their contributions to bioactivity?
Methodological Answer:
- Spectroscopic analysis :
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and methoxy groups (~2850 cm⁻¹) .
- ¹³C NMR : Assign signals for methoxy (δ 55–60 ppm), benzoate carbonyl (δ 165–170 ppm), and sugar ring carbons (δ 60–110 ppm) .
- Enzymatic assays : Test interactions with hydrolases (e.g., esterases) to evaluate metabolic stability .
Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Computational modeling : Use DFT calculations to evaluate electronic effects of substituents on π-π stacking or hydrogen bonding .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Refine computational models :
- Experimental validation :
- Perform isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .
- Use cryo-EM or X-ray crystallography to resolve target-ligand interactions at atomic resolution .
Advanced: What strategies optimize enzymatic hydrolysis studies for metabolic profiling?
Methodological Answer:
- Enzyme selection : Use human liver microsomes or recombinant CYP450 isoforms to simulate phase I metabolism .
- Kinetic analysis : Monitor hydrolysis rates via LC-MS/MS and calculate and under varying pH (5–8) and temperature (25–37°C) .
- Inhibitor co-treatment : Add esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify specific metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
